molecular formula C10H5N3O2 B1265529 (2-Nitrobenzylidene)malononitrile CAS No. 2826-30-4

(2-Nitrobenzylidene)malononitrile

Cat. No.: B1265529
CAS No.: 2826-30-4
M. Wt: 199.17 g/mol
InChI Key: QGESGQINLPXOJL-UHFFFAOYSA-N
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Description

(2-Nitrobenzylidene)malononitrile is an organic compound with the molecular formula C10H5N3O2. It is a derivative of benzylidene malononitrile, characterized by the presence of a nitro group at the ortho position of the benzylidene ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, specialty chemicals, and materials science.

Biochemical Analysis

Biochemical Properties

(2-Nitrobenzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Knoevenagel condensation reaction, where it interacts with aldehydes and ketones in the presence of a base catalyst . This interaction leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can enhance oxygen consumption and restore nucleoprotein levels in the central nervous system . Additionally, it has been observed to stimulate the regeneration of nervous tissue, although results may vary depending on the dosage and experimental conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the Knoevenagel condensation reaction, this compound acts as a substrate that undergoes deprotonation and subsequent nucleophilic attack on the carbonyl group of aldehydes or ketones . This reaction mechanism is essential for the formation of new organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained sublethal concentrations of cyanide, which may adversely affect brain function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance oxygen consumption and stimulate nervous tissue regeneration . At high doses, it can cause toxic or adverse effects, including degenerative changes in nerve cells and mitochondrial enlargement . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes metabolic transformations that lead to the formation of different metabolites. For example, it can be hydrolyzed to produce malononitrile, which is further metabolized in biological systems . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is transported across cell membranes and distributed to various cellular compartments. Studies have shown that it can accumulate in specific tissues, affecting its localization and activity . Understanding its transport and distribution is crucial for determining its therapeutic potential and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the central nervous system, where it influences nucleoprotein levels and oxygen consumption . This subcellular localization is essential for its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with active methylene compounds such as malononitrile. The reaction is usually catalyzed by bases like piperidine or pyridine and can be carried out in various solvents, including ethanol and water .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs solid catalysts such as hydrotalcites. These catalysts enhance the reaction efficiency and selectivity, making the process more environmentally friendly. For instance, Ti-Al-Mg hydrotalcite has been found to be highly effective in catalyzing the Knoevenagel condensation of benzaldehyde with malononitrile .

Chemical Reactions Analysis

Types of Reactions: (2-Nitrobenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrobenzylidene derivatives.

    Reduction: Formation of aminobenzylidene derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2-Nitrobenzylidene)malononitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzylidene malononitrile: Lacks the nitro group, making it less reactive towards nucleophiles.

    (4-Nitrobenzylidene)malononitrile: Has the nitro group at the para position, which affects its reactivity and properties.

    (3-Nitrobenzylidene)malononitrile: Has the nitro group at the meta position, leading to different chemical behavior.

Uniqueness: This positional isomerism allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(2-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-8(7-12)5-9-3-1-2-4-10(9)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGESGQINLPXOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182510
Record name Malononitrile, (o-nitrobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-30-4
Record name (2-Nitrobenzylidene)malononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2826-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzalmalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malononitrile, (o-nitrobenzylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrobenzalmalononitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FWF836MFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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